molecular formula C15H19N3O2 B608862 Mavacamten CAS No. 1642288-47-8

Mavacamten

Cat. No. B608862
CAS RN: 1642288-47-8
M. Wt: 273.336
InChI Key: RLCLASQCAPXVLM-NSHDSACASA-N
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Description

Mavacamten is a medication used to treat symptomatic obstructive hypertrophic cardiomyopathy (HCM) . It is a small molecule designed to regulate cardiac function at the sarcomere level by selectively but reversibly inhibiting the enzymatic activity of myosin, the fundamental motor of the sarcomere .


Synthesis Analysis

A kilogram scale synthesis of mavacamten was exemplified in a patent published in 2021. The synthesis contains four synthesis steps and one purification step. The synthesis started with the synthesis of mono-substituted urea from propanamine and isocyanato-trimethylsilane .


Molecular Structure Analysis

The molecular formula of Mavacamten is C15H19N3O2 . The IUPAC name is 6- [ [ (1 S )-1-phenylethyl]amino]-3-propan-2-yl-1 H -pyrimidine-2,4-dione . The molecular weight is 273.33 g/mol .


Physical And Chemical Properties Analysis

Mavacamten has a molecular weight of 273.33 g/mol. Its molecular formula is C15H19N3O2 .

Scientific Research Applications

Treatment for Obstructive Hypertrophic Cardiomyopathy (oHCM)

Mavacamten is a first-in-class, targeted, cardiac-specific myosin inhibitor approved by the US Food and Drug Administration for the treatment of adults with symptomatic New York Heart Association Classes II and III obstructive hypertrophic cardiomyopathy (oHCM) . It was developed to target the hyper-contractile phenotype, which plays a critical role in the pathophysiology of the disease .

Improvement in Exercise Capacity and Symptoms

In Phase 2 and 3 clinical trials, mavacamten was well tolerated, reduced left ventricular outflow tract gradients, improved exercise capacity and symptoms, and was associated with improvements in other clinically relevant parameters, such as patient-reported outcomes and circulating biomarkers .

Cardiac Remodelling

Treatment with mavacamten was associated with evidence of favorable cardiac remodeling in multi-modality imaging studies .

Reduction in Septal Reduction Therapy Eligibility

Mavacamten substantially reduced guideline eligibility for septal reduction therapy candidates with oHCM and drug-refractory symptoms .

Long-Term Safety and Efficacy

Long-term mavacamten treatment up to 120 weeks showed sustained improvements in LVOT obstruction, symptoms, and NT-proBNP levels in patients with symptomatic obstructive HCM consistent with the findings of the parent study .

Improvement in Functional Capacity and Symptoms

Camzyos is the first and only FDA-approved cardiac myosin inhibitor that specifically targets the source of obstructive HCM. It has been approved for the treatment of adults with symptomatic New York Heart Association (NYHA) class II-III obstructive hypertrophic cardiomyopathy (obstructive HCM) to improve functional capacity and symptoms .

Long-Term Consistent and Durable Response

Long-term follow-up data from two Phase 3 studies of CAMZYOS® (mavacamten) demonstrate a consistent and durable response in patients with symptomatic obstructive hypertrophic cardiomyopathy (HCM) .

Risk Evaluation and Mitigation Strategy (REMS)

Due to the risk of heart failure due to systolic dysfunction, Camzyos is available only through a restricted program under a Risk Evaluation and Mitigation Strategy (REMS) called the Camzyos REMS PROGRAM .

Mechanism of Action

Mavacamten, also known as Camzyos, is a first-in-class, targeted, cardiac-specific myosin inhibitor . It has been approved by the US Food and Drug Administration for the treatment of adults with symptomatic New York Heart Association Classes II and III obstructive hypertrophic cardiomyopathy (oHCM) .

Target of Action

Mavacamten’s primary target is the cardiac myosin , a motor protein in heart muscle cells . Cardiac myosin plays a crucial role in muscle contraction, and its hyperactivity is associated with diseases like oHCM .

Mode of Action

Mavacamten acts as an allosteric and reversible modulator of the beta-cardiac isoform of myosin . It reduces the ATPase activity of myosin, thereby decreasing the formation of actin-myosin cross-bridges . This action reduces sarcomere hypercontractility, a core pathophysiological mechanism of oHCM .

Biochemical Pathways

Mavacamten affects the myosin-actin interaction within the sarcomeres of cardiac muscle cells . By reducing the number of myosin-actin cross-bridges, it decreases the hypercontractility of the sarcomeres . This action leads to a reduction in left ventricular outflow tract gradients, improved exercise capacity, and symptom relief .

Pharmacokinetics

Mavacamten has an estimated oral bioavailability of at least 85% and a Tmax of 1 hour . Its terminal half-life is dependent on CYP2C19 metabolic status and ranges from 6 to 23 days . Inducers and inhibitors of CYP2C19 and CYP3A4 may influence mavacamten systemic exposure .

Result of Action

Mavacamten’s action results in a reduction of left ventricular outflow tract gradients, improved exercise capacity, and symptom relief . It also leads to favorable cardiac remodeling, as evidenced by multi-modality imaging studies . Furthermore, mavacamten substantially reduces guideline eligibility for septal reduction therapy candidates with oHCM and drug-refractory symptoms .

Action Environment

The efficacy of mavacamten can be influenced by various environmental factors. For instance, genetic variation in metabolism and drug interactions can cause large differences in exposure . Additionally, the presence of certain cytochrome P450 inhibitors or inducers can increase the risk of heart failure due to systolic dysfunction .

Safety and Hazards

Mavacamten should be handled with care to avoid inhalation and contact with eyes, skin, and clothing. It should be used in a well-ventilated area and kept away from sources of ignition .

properties

IUPAC Name

6-[[(1S)-1-phenylethyl]amino]-3-propan-2-yl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c1-10(2)18-14(19)9-13(17-15(18)20)16-11(3)12-7-5-4-6-8-12/h4-11,16H,1-3H3,(H,17,20)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLCLASQCAPXVLM-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)C=C(NC1=O)NC(C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)NC2=CC(=O)N(C(=O)N2)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Myosin is a family of enzymes that can produce mechanical output by an ATP-mediated cyclic interaction with actin. When ATP is bound to the myosin head, it is hydrolyzed into ADP and organophosphate by myosin ATPase activity, and the energy produced from the reaction is stored in the myosin head. As the organophosphate dissociates from myosin, it shifts myosin into a strong binding state to actin, thus creating a myosin-actin complex otherwise known as "cross-bridging".Dissociation of the organophosphate also causes a conformation change in myosin that creates strain in the actin-myosin bridge that can only be released once the actin and myosin filaments slide past each other, thus shortening the sarcomere and create a muscle contraction. Once the sliding is completed, ADP is released to create further movement of the myosin head. Although this ADP release-induced movement is minor and unlikely to contribute to the sarcomere movement, researchers have hypothesized that this movement is likely essential in limiting the sliding velocity of actin.Finally, myosin then bind to a new ATP molecule to initiate the chemomechanical cycle again. Mavacamten reduces sarcomere hypercontractility by acting as an allosteric and reversible modulator of the beta-cardiac isoform of myosin to reduce its ATPase activity, thus reducing actin-myosin cross bridging. Specifically, mavacamten inhibits the phosphate release, the cycle's rate-limiting step, without affecting the ADP release rate in actin-bound myosin.Also, mavacamten inhibits binding of ADP-bound myosin to actin as well as ADP release to prime the myosin head to initiate turnover.Recently, it was also discovered when myosin is not in its active state to interact with actin, it exists in equilibrium between 2 energy sparing states: a disordered relaxed state, where interaction between actin and myosin by the thin filament regulatory proteins, and a super relaxed state, where significant myosin head-to-head interaction lengthen ATP turnover rate.. Mavacamten's binding to myosin can shift the equilibrium toward the super relaxed state, effectively exerting both a basal and actin-activated ATP inhibition.
Record name Mavacamten
Source DrugBank
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Product Name

Mavacamten

CAS RN

1642288-47-8
Record name Mavacamten [USAN:INN:WHO-DD]
Source ChemIDplus
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Record name Mavacamten
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14921
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Record name 6-[[(1S)-1-phenylethyl]amino]-3-propan-2-yl-1H-pyrimidine-2,4-dione
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Record name MAVACAMTEN
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